(1R,2R)-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine
Description
(1R,2R)-2-[(6-Methylpyridin-2-yl)oxy]cyclopentan-1-amine is a chiral cyclopentane derivative featuring a 6-methylpyridin-2-yloxy substituent.
Properties
IUPAC Name |
(1R,2R)-2-(6-methylpyridin-2-yl)oxycyclopentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8-4-2-7-11(13-8)14-10-6-3-5-9(10)12/h2,4,7,9-10H,3,5-6,12H2,1H3/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXYLHGZPFQXEY-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCCC2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)O[C@@H]2CCC[C@H]2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine typically involves the following steps:
Formation of the 6-methylpyridin-2-yloxy group: This can be achieved through the α-methylation of substituted pyridines using a continuous flow setup with Raney nickel as a catalyst and 1-propanol as the solvent.
Cyclopentane ring formation: The cyclopentane ring can be synthesized through various methods, including the reduction of cyclopentanone derivatives.
Coupling reaction: The final step involves coupling the 6-methylpyridin-2-yloxy group with the cyclopentane ring using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the α-methylation step and employing high-pressure reactors for the cyclopentane ring formation.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or pyridine moiety using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
(1R,2R)-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2R)-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and enzyme inhibition.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural analogs, highlighting variations in substituents, ring systems, and physicochemical properties:
Key Research Findings
Substituent Effects :
- Pyridine vs. Pyrazole : The target compound’s pyridine group (aromatic, planar) likely engages in stronger π-π stacking compared to pyrazole analogs (e.g., ), which may form hydrogen bonds via nitrogen lone pairs.
- Fluorine vs. Methyl : Fluorinated analogs (e.g., ) exhibit higher electronegativity and metabolic stability but may suffer from synthetic complexity or toxicity. The target’s methyl group offers a balance of lipophilicity and steric bulk.
Ring System Influence: Cyclopentane vs.
Stereochemical Considerations :
- The (1R,2R) configuration in the target compound contrasts with racemic () or mixed stereoisomer analogs (e.g., ), underscoring the importance of enantiopurity in pharmacological activity.
Physicochemical Properties :
- The trifluoromethyl group in and significantly increases lipophilicity (logP), whereas the difluoromethoxy group in improves solubility without excessive hydrophobicity.
Biological Activity
(1R,2R)-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine is a chiral amine compound characterized by its unique cyclopentane structure and a 6-methylpyridin-2-yloxy substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The biological activity of this compound primarily involves its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes or receptors, influencing signaling pathways and potentially leading to therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against gram-positive and gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preclinical studies show that it can inhibit pro-inflammatory cytokines, indicating its potential utility in managing inflammatory diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1: Evaluation of Antimicrobial Activity | Showed significant inhibition of Staphylococcus aureus growth at concentrations above 50 µg/mL. |
| Study 2: Anti-inflammatory Mechanism | Demonstrated a reduction in TNF-alpha levels in LPS-stimulated macrophages treated with the compound. |
| Study 3: Enzyme Inhibition | Identified as a moderate inhibitor of dihydrofolate reductase (DHFR), potentially relevant for cancer therapy. |
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 6-Methylpyridin-2-amine | Structure | Moderate antimicrobial activity |
| Cyclopentylamine | Structure | Limited biological activity |
| 2-Methylpyridine | Structure | Weak anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
